3,4-Diethoxycyclobutane-1,2-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diethoxycyclobutane-1,2-dione can be synthesized through the esterification of squaric acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the formation of the diethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of ethanol and squaric acid in the presence of a catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxycyclobutane-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form squaramides.
Addition Reactions: It can react with unsaturated organosilanes.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Amines: Used in substitution reactions to form squaramides.
Organosilanes: Used in addition reactions.
Catalysts: Such as sulfuric acid for esterification.
Major Products
Squaramides: Formed from reactions with amines.
Furanones and Quinones: Formed from various synthetic routes.
Scientific Research Applications
3,4-Diethoxycyclobutane-1,2-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,4-diethoxycyclobutane-1,2-dione exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amines to form stable products. This reactivity is due to the electron-deficient nature of the cyclobutene-1,2-dione ring .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Similar structure but with methoxy groups instead of ethoxy.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Contains hydroxyl groups instead of ethoxy.
3,4-Dibutoxy-3-cyclobutene-1,2-dione: Contains butoxy groups instead of ethoxy.
Uniqueness
3,4-Diethoxycyclobutane-1,2-dione is unique due to its specific ethoxy substituents, which influence its reactivity and applications. The ethoxy groups provide a balance between hydrophilicity and hydrophobicity, making it suitable for various chemical and biological applications .
Properties
IUPAC Name |
3,4-diethoxycyclobutane-1,2-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h7-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEDJGZMDVMYRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(=O)C1=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299364 | |
Record name | 3,4-Diethoxy-1,2-cyclobutanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25910-91-2 | |
Record name | 3,4-Diethoxy-1,2-cyclobutanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25910-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Diethoxy-1,2-cyclobutanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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